Bis(2,4-pentanedionato)molybdenum(VI) Dioxide
Overview
Description
Bis(2,4-pentanedionato)molybdenum(VI) Dioxide: It is a yellow powder that is used as a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
It is known that the compound is often used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these processes.
Mode of Action
Molybdenyl acetylacetonate interacts with its targets through coordination chemistry . The compound forms a six-membered chelate ring with its targets, typically involving both oxygen atoms of the acetylacetonate anion . This interaction can facilitate various chemical reactions, particularly in the presence of other catalysts .
Biochemical Pathways
Molybdenyl acetylacetonate is involved in the catalysis of several chemical reactions . For instance, it has been used in the epoxidation of olefins, a reaction that forms epoxides from alkenes . The compound’s synergistic effect with lacunary Keggin-type polyoxometalates plays a crucial role in promoting catalytic activity .
Result of Action
The primary result of molybdenyl acetylacetonate’s action is the facilitation of chemical reactions . As a catalyst, it lowers the activation energy required for reactions to proceed, thereby increasing their rate . In the case of olefin epoxidation, for example, the compound helps convert alkenes into epoxides .
Action Environment
The action, efficacy, and stability of molybdenyl acetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, reaction conditions (such as temperature and pressure), and the specific nature of the reaction being catalyzed . For instance, the compound’s catalytic activity in olefin epoxidation is enhanced by the presence of lacunary Keggin-type polyoxometalates .
Biochemical Analysis
Biochemical Properties
Molybdenyl acetylacetonate has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of nanohybrid compounds through its reaction with Lacunary Keggin-type polyoxometalate compounds . The interaction between molybdenyl acetylacetonate and these compounds plays a crucial role in promoting catalytic activity .
Molecular Mechanism
The molecular mechanism of Molybdenyl acetylacetonate is largely based on its catalytic properties. It has been shown to facilitate the epoxidation of olefins, a key step in the synthesis of cyclic carbonates . This suggests that Molybdenyl acetylacetonate may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, Molybdenyl acetylacetonate has demonstrated stability and effectiveness over time. For example, catalysts involving Molybdenyl acetylacetonate have been reused at least six times without obvious loss of activity .
Metabolic Pathways
Molybdenyl acetylacetonate is involved in the catalytic epoxidation of olefins, a key step in the metabolic pathway for the synthesis of cyclic carbonates . It is likely that it interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide can be synthesized by reacting molybdenum trioxide with acetylacetone in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: : Industrially, the compound is produced by similar methods but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide undergoes various types of reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: It acts as a catalyst in the oxidation of alcohols using hydrogen peroxide (H2O2) as the oxidizing agent.
Reduction: It can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo ligand exchange reactions with other chelating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alcohols typically yields aldehydes or ketones .
Scientific Research Applications
Chemistry: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide is used as a catalyst in various organic transformations, including the oxidation of alcohols and the epoxidation of olefins .
Biology: : It is used in the synthesis of molybdenum-containing enzymes and as a model compound for studying the behavior of molybdenum in biological systems .
Medicine: : Research is ongoing into its potential use in medical applications, particularly in the development of new drugs and therapeutic agents .
Industry: : It is used in the production of fine chemicals and as a catalyst in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Molybdenum(VI) oxide: Another molybdenum compound used as a catalyst in oxidation reactions.
Vanadyl acetylacetonate: A vanadium compound with similar catalytic properties.
Iron(III) acetylacetonate: An iron compound used in similar catalytic applications.
Uniqueness: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide is unique in its ability to catalyze a wide range of oxidative transformations with high efficiency and selectivity .
Properties
CAS No. |
17524-05-9 |
---|---|
Molecular Formula |
C10H14MoO6 |
Molecular Weight |
326.16 g/mol |
IUPAC Name |
dioxomolybdenum(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;;/q2*-1;+2;; |
InChI Key |
PWDOIKXKCJKICU-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O=[Mo+2]=O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of molybdenyl acetylacetonate?
A1: The molecular formula of molybdenyl acetylacetonate is C10H14MoO6, and its molecular weight is 326.15 g/mol.
Q2: What spectroscopic data is available for molybdenyl acetylacetonate?
A2: Molybdenyl acetylacetonate has been characterized by various spectroscopic techniques including:
- IR spectroscopy: IR spectra typically show characteristic bands for Mo=O stretching vibrations around 900-950 cm-1. [, , , , ]
- UV-Vis spectroscopy: UV-Vis spectra often display absorption bands related to ligand-to-metal charge transfer transitions. [, , ]
- NMR spectroscopy (1H and 13C): NMR provides information about the structure and dynamics of the complex in solution. [, , , , , ]
- Mass spectrometry: This technique helps to determine the molecular weight and fragmentation patterns of the compound. [, ]
Q3: What are the main catalytic applications of molybdenyl acetylacetonate?
A3: Molybdenyl acetylacetonate is a versatile catalyst used in various organic reactions, including:
- Epoxidation of olefins: This is one of the most studied applications, often using tert-butyl hydroperoxide (TBHP) as an oxidant. [, , , , ]
- Oxidation of alcohols: Molybdenyl acetylacetonate can catalyze the selective oxidation of alcohols to aldehydes or ketones using oxidants like hydrogen peroxide or sodium percarbonate. [, , ]
- Synthesis of bis(indolyl)methanes: This reaction involves electrophilic substitution of indoles with aldehydes or ketones in the presence of molybdenyl acetylacetonate. []
- Hetero Diels-Alder reactions: This catalyst can promote the formation of heterocyclic compounds like dihydropyrans. []
- Synthesis of cyclic carbonates: Molybdenyl acetylacetonate, in combination with quaternary ammonium salts, catalyzes the cycloaddition of CO2 to olefins, forming cyclic carbonates. []
Q4: What is the role of molybdenyl acetylacetonate in these catalytic reactions?
A4: Molybdenyl acetylacetonate acts as a Lewis acid catalyst in these reactions, activating the substrates through coordination. For example, in epoxidation reactions, the molybdenum center coordinates to the oxygen atom of the peroxide, facilitating oxygen transfer to the olefin. [, ]
Q5: How selective is molybdenyl acetylacetonate in its catalytic activity?
A5: The selectivity of molybdenyl acetylacetonate depends on the specific reaction and reaction conditions. For example, in alcohol oxidation, it shows good selectivity towards aldehydes over ketones. [, ] In olefin epoxidation, the catalyst generally exhibits higher selectivity for electron-rich olefins. [, ]
Q6: How does the choice of solvent affect the stability and catalytic activity of molybdenyl acetylacetonate?
A6: The solvent can significantly influence the catalytic activity and stability of molybdenyl acetylacetonate. [, ] Polar solvents like alcohols can coordinate to the molybdenum center, potentially affecting its Lewis acidity and reactivity. In some cases, non-polar solvents like hydrocarbons are preferred to avoid undesirable side reactions. [, ]
Q7: Have there been any computational studies on molybdenyl acetylacetonate and its catalytic activity?
A7: Yes, computational studies using density functional theory (DFT) calculations have been performed to investigate the electronic structure and catalytic properties of molybdenyl acetylacetonate. [] These studies help to understand the mechanism of action and potentially guide the design of more efficient catalysts.
Q8: How do modifications to the acetylacetonate ligand affect the activity of molybdenyl complexes?
A8: Modifying the acetylacetonate ligand can influence the steric and electronic properties of the molybdenum center, impacting its catalytic activity and selectivity. [, ] For example, introducing electron-withdrawing or electron-donating groups on the acetylacetonate ring can alter the Lewis acidity of the metal center, affecting its interaction with substrates.
Q9: Are there alternative molybdenum-based catalysts for the reactions mentioned above?
A9: Yes, several other molybdenum compounds, such as molybdenum oxides (MoO3), molybdenum salts (e.g., Na2MoO4), and other molybdenum complexes, are known to catalyze similar reactions. [] The choice of the most suitable catalyst often depends on the specific reaction, desired selectivity, and cost-effectiveness.
Q10: What are the environmental concerns related to molybdenyl acetylacetonate?
A10: While molybdenyl acetylacetonate itself is not considered highly toxic, the use of organic solvents and oxidizing agents in its applications raises environmental concerns. [] Research is focused on developing more sustainable catalytic processes using greener solvents and oxidants, as well as exploring the possibility of catalyst recovery and reuse.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.